IMPERATOXIN A
Description
Contextualization of Peptide Toxins as Research Tools
Peptide toxins, derived from a variety of organisms and particularly from animal venoms, are invaluable tools in biological research. mdpi.com Their high specificity and potency in targeting various cellular components, such as ion channels, make them exceptional probes for investigating fundamental biological processes. mdpi.comnih.gov These bioactive peptides have been instrumental in elucidating the structure, function, and physiological roles of their target molecules. nih.gov The unique mechanisms of action of these toxins provide insights into cellular signaling pathways and have contributed significantly to our understanding of ion channel architecture and gating mechanisms. mdpi.comnih.gov Furthermore, the adaptability of peptide toxins allows for their modification, such as the attachment of fluorescent markers, to create analogues for advanced applications in cell biology and clinical research. nih.govshu.ac.uk
Discovery and Initial Characterization of Imperatoxin A
This compound (IpTxA) is a peptide toxin that has garnered significant attention in the scientific community for its specific effects on intracellular calcium channels. rupress.orgrupress.org
This compound was originally isolated from the venom of the African emperor scorpion, Pandinus imperator. rupress.orgrupress.orgwikipedia.org From this venom, two factors were identified: Imperatoxin activator (IpTxA) and Imperatoxin inhibitor (IpTxi), which, as their names suggest, either activate or inhibit calcium release channels. rupress.orgwikipedia.org IpTxA is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. wikipedia.orgnih.govkoreascience.kr Its primary structure is characterized by three disulfide bridges that stabilize its three-dimensional globular structure. wikipedia.orgcore.ac.uk
Table 1: Biochemical Properties of this compound| Property | Value |
|---|---|
| Amino Acid Residues | 33 rupress.orgwikipedia.org |
| Molecular Weight | ~3.7 kDa wikipedia.orgnih.govkoreascience.kr |
| Empirical Formula | C₁₄₈H₂₆₀N₅₈O₄₅S₆ wikipedia.org |
| CAS Number | 172451-37-5 |
| Source | Pandinus imperator venom rupress.orgrupress.orgwikipedia.org |
Initial studies revealed that this compound is a potent and selective activator of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic reticulum. rupress.orgwikipedia.orgnih.govmdpi.com Specifically, IpTxA enhances the binding of ryanodine to RyRs and induces subconductance states in the channels, effectively increasing their activity. rupress.orgrupress.org This activation is achieved by IpTxA binding to a site on the RyR that is distinct from the ryanodine binding site. rupress.org The toxin interacts with both skeletal (RyR1) and cardiac (RyR2) isoforms of the receptor, although its effects are more pronounced on RyR1. rupress.orgwikipedia.org The interaction of IpTxA with RyRs is reversible, making it a valuable tool for studying the dynamics of calcium release in real-time. mdpi.com Research has shown that IpTxA, when applied to the cytosolic side of the channel, induces long-lived subconductance states in a voltage- and concentration-dependent manner. rupress.org
Isolation from Pandinus imperator Venom
Classification within the Calcin Family of Scorpion Peptides
This compound is considered a founding member of the calcin family of scorpion peptides. nih.govmdpi.comnih.gov This family consists of small, basic peptides that share a high degree of sequence and structural similarity and are potent modulators of ryanodine receptors. rupress.org Calcins are characterized by a conserved structural motif known as the inhibitor cystine knot (ICK), which involves three disulfide bonds that confer remarkable stability to the peptide. rupress.org Members of the calcin family, including Maurocalcine, Opicalcine 1 and 2, Hemicalcin, and Hadrucalcin, all act as agonists of RyRs. mdpi.com Due to its structural and functional characteristics, it has been proposed to rename this compound to "imperacalcin" to align it with the nomenclature of the calcin family. rupress.org
Table 2: Comparison of this compound with other Calcin Family Peptides| Peptide | Source Organism | Sequence Identity to IpTxA |
|---|---|---|
| This compound (IpTxA) | Pandinus imperator rupress.org | 100% |
| Maurocalcine (MCa) | Scorpio maurus palmatus nih.gov | ~88% nih.gov |
| Opicalcine 1 | Opistophthalmus carinatus mdpi.com | High similarity mdpi.com |
| Opicalcine 2 | Opistophthalmus carinatus mdpi.com | High similarity mdpi.com |
| Hemicalcin | Hemiscorpius lepturus nih.gov | ~88% nih.gov |
| Hadrucalcin | Hadrurus gertschi mdpi.com | High similarity mdpi.com |
Properties
CAS No. |
172451-37-5 |
|---|---|
Molecular Formula |
C148H260N58O45S6 |
Molecular Weight |
3764.4 |
Purity |
≥ 90 % (SDS-PAGE and HPLC) |
Origin of Product |
United States |
Molecular and Structural Biology of Imperatoxin a
Primary Structure and Peptide Characteristics
Imperatoxin A (IpTxa), isolated from the venom of the African emperor scorpion, Pandinus imperator, is a 33-residue peptide that has garnered significant scientific interest. nih.govresearchgate.net Its primary structure is the foundational element that dictates its higher-order folding and ultimate function.
Amino Acid Sequence and Composition
The linear sequence of amino acids in this compound has been fully determined. nih.gov The peptide is characterized by a high proportion of basic and cysteine residues, which are crucial for its structure and function.
The specific amino acid sequence of this compound is as follows: Gly-Asp-Cys-Leu-Pro-His-Leu-Lys-Arg-Cys-Lys-Ala-Asp-Asn-Asp-Cys-Cys-Gly-Lys-Lys-Cys-Lys-Arg-Arg-Gly-Thr-Asn-Ala-Glu-Lys-Arg-Cys-Arg. wikipedia.org
A detailed breakdown of its amino acid composition highlights the prevalence of charged and sulfur-containing residues.
Table 1: Amino Acid Composition of this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | Frequency |
|---|---|---|---|
| Alanine (B10760859) | Ala | A | 2 |
| Arginine | Arg | R | 4 |
| Asparagine | Asn | N | 2 |
| Aspartic Acid | Asp | D | 3 |
| Cysteine | Cys | C | 6 |
| Glutamic Acid | Glu | E | 1 |
| Glycine | Gly | G | 2 |
| Histidine | His | H | 1 |
| Leucine | Leu | L | 2 |
| Lysine | Lys | K | 5 |
| Proline | Pro | P | 1 |
| Threonine | Thr | T | 1 |
| Total | 33 |
Disulfide Bond Topology and Formation
This compound contains six cysteine residues that form three intramolecular disulfide bonds. researchgate.net These covalent cross-links are vital for stabilizing the peptide's three-dimensional structure. The specific connectivity of these bonds has been determined to be between the first and fourth, second and fifth, and third and sixth cysteine residues along the peptide chain (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32). wikipedia.orgresearchgate.net This particular arrangement is a hallmark of a specific structural motif and is crucial for the peptide's stability and biological activity. researchgate.net The formation of these correct disulfide pairings is essential for the peptide to adopt its native, biologically active conformation. researchgate.netmdpi.com
Three-Dimensional Structural Features
The three-dimensional structure of this compound is a compact, globular fold that is a direct consequence of its primary sequence and disulfide bond network. mdpi.comrupress.org This structure is responsible for the specific interactions it forms with its biological targets.
Inhibitor Cystine Knot (ICK) Fold Conformation
The specific disulfide bond topology of this compound gives rise to a highly stable and conserved structural motif known as the Inhibitor Cystine Knot (ICK) fold. researchgate.netmdpi.comnih.gov This fold is characterized by a ring formed by two disulfide bridges and the intervening backbone segments, through which a third disulfide bond is threaded. nih.gov This creates a pseudo-knot, conferring exceptional stability to the peptide. nih.gov The core of the ICK motif in this compound is composed of a short, double-stranded antiparallel β-sheet. rcsb.orgportlandpress.com This structural framework is common among many venom peptides from spiders, scorpions, and cone snails. nih.govpnas.org
Hydrophobic Core and Polarized Charge Distribution
Furthermore, this compound displays a highly polarized charge distribution on its surface. mdpi.com The molecule has a net positive charge, with the majority of the basic residues oriented on one face of the globular structure, creating a highly basic domain. mdpi.commdpi.com The opposite face is comparatively hydrophobic. mdpi.com This charge polarization is believed to be critical for its interaction with target molecules. nih.gov
Structure-Activity Relationships (SAR)
The specific interaction between this compound and the ryanodine (B192298) receptor is dictated by its distinct three-dimensional structure and the spatial arrangement of its amino acid residues. Structure-activity relationship studies, utilizing techniques such as alanine-scanning mutagenesis, have been crucial in elucidating the molecular determinants of this interaction.
The modulation of RyR1 by IpTxA is highly dependent on the presence and specific positioning of charged amino acid residues on its surface. nih.gov Both basic and acidic residues have been implicated in the toxin's ability to induce a subconductance state in the RyR1 channel. nih.gov
Alanine-scanning mutagenesis studies have systematically identified key residues essential for this activity. A significant cluster of basic amino acids, specifically from Lysine-19 to Arginine-24 (Lys-Lys-Cys-Lys-Arg-Arg), followed by a hydroxyl-containing residue (Threonine-26), is considered a critical structural domain for the binding and activation of RyR1. rupress.orgnih.gov Mutations within this region, particularly of residues Lys19, Arg23, and Arg33, have been shown to dramatically reduce the toxin's ability to activate RyRs. koreascience.kr
Further investigations have revealed that a broader array of residues contributes to the functional surface of IpTxA. Six residues have been identified as essential for high-affinity activation: Leucine-7, Lysine-22, Arginine-23, Arginine-24, Arginine-31, and Arginine-33. rcsb.orgportlandpress.com In addition to these, several other residues are considered important for the interaction, including Histidine-6, Lysine-8, Arginine-9, Lysine-11, Lysine-19, Lysine-20, Glycine-25, Threonine-26, Asparagine-27, and Lysine-30. rcsb.orgportlandpress.com Interestingly, the substitution of Lysine-8 with alanine results in a predominant subconductance state, suggesting a regulatory role for this residue in the gating mechanism of RyR1. koreascience.kr Acidic residues, such as Aspartic acid-2, Aspartic acid-13, and Glutamic acid-29, are also involved in generating the substate. nih.gov
Table 1: Key Amino Acid Residues of this compound in RyR1 Modulation
| Residue Category | Amino Acid Residues | Functional Role |
|---|---|---|
| Essential for Activation | Leu7, Lys22, Arg23, Arg24, Arg31, Arg33 | Critical for high-affinity binding and activation of RyR1. rcsb.orgportlandpress.com |
| Important for Activation | His6, Lys8, Arg9, Lys11, Lys19, Lys20, Gly25, Thr26, Asn27, Lys30 | Contribute to the overall interaction and activation of RyR1. rcsb.orgportlandpress.com |
| Substate Induction | Asp2, Asp13, Glu29, Lys30, Arg31, Arg33 | Involved in the generation of the subconductance state of the RyR1 channel. nih.gov |
| Regulatory Role | Lys8 | Appears to regulate the gating mode of RyR1, with its mutation leading to a predominant subconductance state. koreascience.kr |
| Critical Basic Cluster | Lys19, Lys20, Lys22, Arg23, Arg24 | A key structural motif essential for the effects of IpTxA on RyR1. rupress.orgnih.gov |
The functional surface of this compound, defined by the amino acid residues that directly interact with the ryanodine receptor, is remarkably large. rcsb.orgportlandpress.com Determined through NMR solution structure and alanine-scanning analogues, the functional surface area of IpTxA is approximately 1900 Ų. rcsb.orgportlandpress.comnih.gov This extensive interaction surface is supported by a short, double-stranded antiparallel β-sheet structure. rcsb.orgportlandpress.com
The distribution of charged residues across this surface is a key determinant of its interaction with RyR1. nih.gov The positively charged amino acids create a distinct electrostatic potential on one face of the molecule, which is thought to facilitate the electrostatic interaction with the negatively charged regions on the RyR1 protein. niph.go.jp This large and specifically charged surface area is believed to be responsible for the high-affinity binding of IpTxA to the ryanodine receptor. rcsb.orgportlandpress.com
A significant aspect of this compound research is its functional and structural mimicry of a segment of the dihydropyridine (B1217469) receptor (DHPR), specifically the cytoplasmic loop between domains II and III (II-III loop). rupress.orgnih.gov This loop is a critical component in the physiological process of excitation-contraction coupling, where it is thought to directly activate RyR1. nih.gov A synthetic peptide derived from this loop, often referred to as Peptide A (corresponding to residues Glu666-Leu690 of the DHPR α1 subunit), can also activate RyR1, albeit with a much lower affinity (micromolar concentrations) compared to IpTxA (nanomolar affinity). rcsb.orgportlandpress.comnih.gov
The functional homology between IpTxA and Peptide A stems from a shared structural motif: a cluster of basic amino acid residues. nih.gov In Peptide A, this critical region consists of five consecutive basic residues (Arg681-Lys685). rcsb.orgportlandpress.com Mutations in this cluster in both IpTxA and the II-III loop peptide dramatically reduce or abolish their ability to activate RyRs. nih.gov
Despite this functional similarity, there are significant structural differences. Peptide A possesses a much smaller functional surface area of approximately 800 Ų, and its essential basic residues are clustered at the C-terminal end of an α-helix. rcsb.orgportlandpress.comnih.gov In contrast, IpTxA's larger functional surface is based on a β-sheet structure. rcsb.orgportlandpress.com These structural distinctions likely account for the substantial difference in their binding affinities for RyR1. rcsb.orgportlandpress.com It is hypothesized that the binding site for Peptide A on RyR1 represents a subset of a larger "macrosite" that is occupied by the more extensive functional surface of this compound. rcsb.orgportlandpress.com This suggests that while both peptides interact with a common region on the RyR1, the more extensive interactions of IpTxA lead to a much more potent activation.
Table 2: Comparison of this compound and DHPR II-III Loop Peptide A
| Feature | This compound (IpTxA) | DHPR II-III Loop Peptide A |
|---|---|---|
| Source | Venom of Pandinus imperator scorpion rupress.org | Synthetic peptide from the DHPR α1 subunit II-III loop rcsb.orgportlandpress.com |
| Size | 33 amino acid residues rupress.org | Typically 20-25 amino acid residues (e.g., Glu666-Leu690) nih.gov |
| RyR1 Binding Affinity | Nanomolar (nM) rcsb.orgportlandpress.com | Micromolar (µM) rcsb.orgportlandpress.com |
| Functional Surface Area | ~1900 Ų rcsb.orgportlandpress.comnih.gov | ~800 Ų rcsb.orgportlandpress.comnih.gov |
| Core Structure | Short double-stranded antiparallel β-sheet rcsb.orgportlandpress.com | α-helix rcsb.orgportlandpress.com |
| Key Activating Motif | Cluster of basic residues (e.g., Lys19-Arg24) rupress.orgnih.gov | Cluster of basic residues (Arg681-Lys685) rcsb.orgportlandpress.com |
Mechanism of Ryanodine Receptor Modulation by Imperatoxin a
Specificity and Selectivity Towards Ryanodine (B192298) Receptor Isoforms
Imperatoxin A exhibits a notable specificity in its interaction with the three main isoforms of the ryanodine receptor, displaying a clear preference for the skeletal muscle isoform (RyR1) and distinct effects on the cardiac (RyR2) and developing muscle (RyR3) isoforms.
Preferential Modulation of RyR1 (Skeletal Muscle)
This compound demonstrates a high affinity and preferential activation of the RyR1 isoform found in skeletal muscle. nih.gov This selectivity is evident in [³H]ryanodine binding assays, where nanomolar concentrations of IpTx_a_ significantly increase the binding of ryanodine to skeletal sarcoplasmic reticulum vesicles. nih.gov This activating effect is dose-dependent, with a half-maximal effective concentration (ED₅₀) of approximately 10 nM. nih.govresearchgate.net The interaction is noncompetitive, increasing the maximal number of binding sites (Bmax) for ryanodine without altering the binding affinity (Kd). nih.gov
Cryo-electron microscopy studies have revealed that IpTx_a_ binds to a specific site on the cytoplasmic domain of RyR1, situated between the "clamp" and "handle" domains, approximately 11 nanometers away from the transmembrane pore. researchgate.netnih.govnih.gov This binding location is distant from the ion-conducting pathway, supporting an allosteric mechanism of channel modulation. nih.govrupress.org The interaction of IpTx_a_ with RyR1 leads to an increased open probability of the channel by increasing the frequency of opening events and decreasing the duration of closed states. nih.gov
Effects on RyR2 (Cardiac Muscle)
In contrast to its potent activation of RyR1, this compound has a more complex and less pronounced effect on the cardiac ryanodine receptor, RyR2. scite.ainih.gov While initial studies suggested that IpTx_a_ had negligible effects on [³H]ryanodine binding to cardiac microsomes, subsequent research has shown that it can induce subconductance states in single RyR2 channels, similar to its effect on RyR1. nih.govscite.ainih.gov However, the stimulation of [³H]ryanodine binding is not significantly observed in the same calcium concentration ranges as for RyR1. nih.gov
Single-channel recordings demonstrate that IpTx_a_ can activate transient gating of RyR2 at picomolar to low nanomolar concentrations (0.2–10 nM), while higher concentrations (>50 nM) can be inhibitory. amanote.com Furthermore, IpTx_a_ has been shown to interact with other modulators of RyR2. For instance, while ryanodol (B1680354) can stabilize the binding of IpTx_a_, prior binding of IpTx_a_ can prevent ryanodol from binding. nih.gov This suggests a complex interplay and potential for allosteric competition at the RyR2 channel. nih.gov
Interaction with RyR3 in Developing Systems
The RyR3 isoform is notably expressed alongside RyR1 in neonatal and developing skeletal muscle. nih.govnih.gov this compound has been shown to interact with and modulate RyR3, playing a role in Ca²⁺ signaling in these developing systems. nih.govnih.gov Studies on myotubes from wild-type mice (expressing both RyR1 and RyR3) and RyR3-knockout mice (expressing only RyR1) revealed that IpTx_a_ significantly increased the amplitude and rate of Ca²⁺ release only in the wild-type myotubes, indicating a functional role for RyR3 in this process. nih.govnih.gov
IpTx_a_ stimulates [³H]ryanodine binding to microsomes containing RyR3, although this requires higher concentrations of the toxin compared to RyR1. nih.gov Single-channel recordings have confirmed that IpTx_a_ modifies the gating and conductance of RyR3 channels, inducing a long-lived subconductance state that is similar to what is observed with RyR1 and RyR2. nih.govnih.govcore.ac.uk These findings suggest that RyR3 is a functional target of this compound and can amplify the Ca²⁺ release signal initiated by RyR1 in developing muscle, possibly through a calcium-induced calcium release mechanism. nih.govnih.gov
Allosteric Modulation of Ryanodine Receptors
The modulation of ryanodine receptors by this compound occurs through an allosteric mechanism, where the toxin binds to a site on the receptor that is physically distinct from the ion permeation pathway. nih.govrupress.org This binding induces conformational changes in the channel protein, leading to alterations in its gating and conductance properties.
Reversible Activation of RyR Channels
A key characteristic of this compound's action is its reversibility. nih.govnih.gov Unlike some other modulators of RyRs, the effects of IpTx_a_ can be washed out, restoring the channel's baseline activity. nih.gov This reversible activation has made IpTx_a_ a valuable tool for studying the dynamic processes of excitation-contraction coupling. nih.gov The activation of RyR channels by IpTx_a_ is rapid and dose-dependent. nih.gov The binding of IpTx_a_ to its site on the RyR is a reversible, voltage-dependent process. nih.govsemanticscholar.org
Induction of Subconductance States in Single Channels
A hallmark of this compound's interaction with all three RyR isoforms is the induction of long-lasting subconductance states. nih.govnih.govrupress.orgscite.aicore.ac.uksemanticscholar.orgrupress.org When added to the cytosolic side of a single RyR channel reconstituted in a lipid bilayer, IpTx_a_ causes the channel to enter a state where it conducts ions at a fraction of its full conductance. nih.govsemanticscholar.orgrupress.org
This subconductance state is typically around 30-43% of the full conductance, depending on the specific isoform and experimental conditions. nih.govcore.ac.uknih.gov For skeletal muscle RyR1, at a holding potential of -40 mV, the chord conductance in the presence of IpTx_a_ is approximately 43% of the full conductance, while at +40 mV, it is about 28%. nih.govnih.gov Similar subconductance states have been observed for RyR2 and RyR3. nih.govnih.govcore.ac.uk The formation of this substate is both voltage- and concentration-dependent, consistent with the reversible binding of a single IpTx_a_ molecule to a site within the channel's voltage field. nih.govsemanticscholar.org The binding site is accessible from the cytosolic side of the channel. nih.govsemanticscholar.orgrupress.org
Data Tables
| RyR Isoform | Primary Tissue Location | Effect on [³H]ryanodine Binding | Effect on Single Channel Activity | Reference |
|---|---|---|---|---|
| RyR1 | Skeletal Muscle | Significant increase; ED₅₀ ~10 nM | Increases open probability; induces subconductance states | nih.govresearchgate.net |
| RyR2 | Cardiac Muscle | Negligible to minor increase | Transient activation at low concentrations, inhibition at high concentrations; induces subconductance states | scite.ainih.govamanote.com |
| RyR3 | Developing Skeletal Muscle, Brain | Increase, but requires higher concentrations than RyR1 | Induces subconductance states; amplifies Ca²⁺ release | nih.govnih.govnih.gov |
| RyR Isoform | Subconductance Level (% of full conductance) | Voltage Dependence | Reference |
|---|---|---|---|
| RyR1 | ~28% at +40 mV, ~43% at -40 mV | Yes | nih.govnih.gov |
| RyR2 | ~30% | Yes | nih.gov |
| RyR3 | ~30% | Yes | core.ac.uk |
Modulation of Channel Open Probability and Gating Kinetics
This compound (IpTxA) directly interacts with and modulates the function of ryanodine receptors (RyRs), significantly altering their channel open probability and gating kinetics. When added to the cytosolic side of single RyR channels reconstituted in lipid bilayers, IpTxA induces the formation of long-lived subconductance states. nih.govnih.gov This effect is observed in both skeletal (RyR1) and cardiac (RyR2) isoforms of the receptor. nih.govnih.gov
The appearance of these subconductance states is a hallmark of IpTxA's modulatory action. For instance, in single-channel recordings of RyR1 and RyR3, IpTxA causes a shift from full conductance openings to a subconductance level that is approximately 30% of the full amplitude. core.ac.uk These substate openings are long-lived, indicating a stabilization of this partially open conformation by the toxin. nih.gov Concurrently, bursts of full-conductance openings can still be observed, which correspond to the dissociation of IpTxA from the channel. core.ac.uk
The probability of the channel entering this subconductance state is dependent on both the concentration of IpTxA and the voltage across the membrane. nih.govsemanticscholar.org As the concentration of IpTxA increases, the probability of observing the substate (Psubstate) also increases, following Michaelis-Menten-type kinetics. nih.gov For the skeletal muscle RyR, a Km of approximately 20 nM has been reported for the native toxin. nih.gov Furthermore, the rate of IpTxA-induced substate formation is dependent on the channel's open probability (Po), suggesting that the toxin preferentially binds to the open state of the channel. semanticscholar.org
Mutational studies have highlighted the importance of specific amino acid residues in IpTxA for its effect on RyR1 gating. Substitution of certain basic amino acids, such as Lys19, Arg23, and Arg33, with alanine (B10760859) dramatically reduces the toxin's ability to activate the receptor. koreascience.kr Interestingly, mutating Lys8 to alanine results in a predominant subconductance state, suggesting this residue plays a key role in regulating the gating mode of RyR1. koreascience.kr
Binding Site Characterization
Cytosolic Binding Location on RyR1 Architecture
Cryo-electron microscopy and three-dimensional image reconstruction have successfully identified the binding site of this compound on the skeletal muscle ryanodine receptor (RyR1). nih.govresearchgate.netnih.gov IpTxA binds to a specific location on the large cytoplasmic assembly of the RyR1, which is the portion of the receptor that extends into the cytosol and interacts with various regulatory molecules. nih.gov
The binding site is situated between the "clamp" and "handle" domains of the RyR1's cytoplasmic structure. nih.govresearchgate.netnih.gov This location is notably distant from the transmembrane pore of the channel, approximately 11 nanometers away. nih.govresearchgate.netnih.gov The binding of IpTxA is accessible from the cytosolic side; the toxin is ineffective when applied to the luminal side of the channel. nih.govsemanticscholar.orgrupress.org This cytosolic accessibility is consistent with its proposed role in mimicking a segment of the dihydropyridine (B1217469) receptor (DHPR), which is also located in the cytoplasm and interacts with RyR1 during excitation-contraction coupling. nih.gov The specific placement of the IpTxA binding site suggests it may be a crucial point for signal transduction in the physiological activation of the channel. researchgate.netnih.gov
Distinction from Ryanodine Binding Site and Other Modulatory Sites
Furthermore, while both IpTxA and ryanodine modulate channel gating, their effects are different. Ryanodine locks the channel into a long-lived subconductance state that is a fraction of the full conductance, whereas IpTxA induces reversible transitions to a subconductance state. nih.govphysiology.org The ability of IpTxA to modulate [³H]ryanodine binding further underscores the allosteric nature of their interaction. Depending on the activation state of the channel, IpTxA can either enhance or reduce ryanodine binding. nih.govrupress.org For instance, in skeletal muscle sarcoplasmic reticulum vesicles, IpTxA generally increases [³H]ryanodine binding, while in cardiac vesicles, it can decrease binding under certain conditions. nih.govrupress.org
The IpTxA binding site is also separate from the site targeted by Peptide A, a peptide derived from the II-III loop of the dihydropyridine receptor. nih.gov Although both IpTxA and Peptide A are thought to interact with the RyR, they appear to exclude each other from their respective binding sites, suggesting that while their binding may be mutually exclusive, the sites themselves are distinct. nih.govnih.gov This suggests that IpTxA may create a form of steric or allosteric hindrance that prevents Peptide A from accessing its own binding site. nih.govnih.gov
Voltage and Concentration Dependence of Binding and Substate Formation
The interaction of this compound with the ryanodine receptor is characterized by a strong dependence on both voltage and toxin concentration. nih.govsemanticscholar.org The formation of the characteristic subconductance state induced by IpTxA is highly voltage-dependent. nih.gov At negative holding potentials, the probability of the substate occurring is low, but as the membrane potential becomes more positive, the probability of the substate (Psubstate) increases significantly, approaching a value close to 1 at positive potentials. nih.gov
This voltage dependence suggests that the IpTxA binding site is located within the electric field of the channel's ion conduction pathway. nih.govsemanticscholar.org Kinetic analysis of substate formation in the skeletal muscle RyR indicates that the rate constant for IpTxA binding increases e-fold for every +53 mV increase in holding potential, while the dissociation rate constant decreases e-fold for every +25 mV increase. nih.govsemanticscholar.orgrupress.org This has led to the calculation that the IpTxA binding site is located approximately 23% of the way through the voltage drop across the channel, measured from the cytosolic side. nih.govsemanticscholar.orgrupress.org The effective valence of the binding reaction is estimated to be around 1.5. nih.govsemanticscholar.orgrupress.org
The binding of IpTxA and subsequent substate formation are also concentration-dependent. nih.gov As the concentration of IpTxA in the cytosolic solution is increased, the Psubstate rises, eventually reaching a maximum near 1. nih.gov This relationship can be described by Michaelis-Menten kinetics, with a reported Km of 20 nM for native IpTxA on skeletal muscle RyR at a holding potential of -20 mV. nih.gov This demonstrates a high-affinity interaction between the toxin and the receptor.
Table 1: Voltage and Concentration Dependence of this compound on Skeletal Muscle RyR
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Km (native IpTxA) | 20 nM | -20 mV holding potential | nih.gov |
| Binding Rate Constant | Increases e-fold per +53 mV | nih.govsemanticscholar.orgrupress.org | |
| Dissociation Rate Constant | Decreases e-fold per +25 mV | nih.govsemanticscholar.orgrupress.org | |
| Binding Site Location | ~23% of voltage drop from cytosol | nih.govsemanticscholar.orgrupress.org | |
| Effective Valence | ~1.5 | nih.govsemanticscholar.orgrupress.org |
| Psubstate | Approaches 1 | Positive holding potentials | nih.gov |
Interplay with Other Ryanodine Receptor Modulators
Cooperative Interactions with Ryanoids
This compound exhibits cooperative interactions with ryanoids, a class of molecules that includes ryanodine and ryanodol, which are well-known modulators of the ryanodine receptor. nih.govnih.gov These interactions are complex and reveal an allosteric relationship between the binding sites of IpTxA and ryanoids.
Studies have shown that ryanoids can stabilize the binding of IpTxA to the RyR. nih.gov For example, ryanodol has been observed to stabilize the subconductance states induced by IpTxA. nih.govnih.gov This suggests that the conformational changes induced by ryanoid binding create a more favorable environment for IpTxA to bind and exert its effect.
Conversely, the order of binding appears to be crucial. While ryanodol can stabilize IpTxA binding, if IpTxA binds to the receptor first, it can prevent the subsequent binding of ryanodol. nih.govnih.gov This indicates a unidirectional negative cooperativity. It has been proposed that the binding of IpTxA induces a conformational change in the RyR that acts as a "vestibular gate," either sterically or allosterically preventing access to the ryanoid binding site. nih.govnih.gov
Furthermore, IpTxA's effect on [³H]ryanodine binding is dependent on the activation state of the channel, which can be influenced by other modulators like Ca²⁺. In skeletal muscle SR, IpTxA generally enhances [³H]ryanodine binding, suggesting a positive cooperative interaction under these conditions. nih.gov The long-lived subconductance states induced by IpTxA are thought to provide a more favorable conformation for ryanodine to access its binding site within the channel pore. nih.gov This interplay highlights the intricate allosteric network that governs RyR function, where the binding of one modulator can significantly influence the binding and action of another.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (IpTxA) |
| Ryanodine |
| Ryanodol |
| Peptide A |
| Alanine |
| Lysine |
| Arginine |
Influence on DHPR Peptide A Modulation of RyRs
This compound (IpTxA) and Peptide A, a synthetic peptide derived from the II-III loop of the dihydropyridine receptor (DHPR), both modulate the function of ryanodine receptors (RyRs), but their interaction reveals a complex and competitive relationship. portlandpress.comnih.gov Evidence strongly suggests that these two molecules vie for a common or at least overlapping binding site on the RyR, influencing its gating behavior in a distinct manner. nih.govnih.govnih.gov
Studies on the cardiac ryanodine receptor (RyR2) have shown that IpTxA and Peptide A mutually exclude each other from their binding sites. nih.govnih.gov When IpTxA is introduced, it prevents Peptide A from inducing its characteristic voltage-dependent "flicker block" of the RyR channel. nih.gov This exclusionary behavior points to a competitive interaction at the receptor level. The proposed mechanism is that IpTxA binding generates a steric or allosteric "vestibular gate" that physically blocks access to the binding sites for Peptide A. nih.govnih.gov
The structural and functional mimicry between IpTxA and the DHPR II-III loop, from which Peptide A is derived, is a key aspect of this interaction. rupress.orgresearchgate.net It is hypothesized that IpTxA's ability to activate RyRs stems from its structural similarity to this crucial domain involved in excitation-contraction coupling. rupress.org However, the affinity and the extent of the interaction differ significantly. IpTxA activates the skeletal ryanodine receptor (RyR1) with high affinity (in the nanomolar range), whereas Peptide A acts at much higher micromolar concentrations. portlandpress.comrcsb.org
This difference in affinity may be explained by the size of their respective functional surfaces. The functional surface of IpTxA, the area of the molecule that interacts with the RyR, is substantially larger (approximately 1900 Ų) compared to that of Peptide A (approximately 800 Ų). portlandpress.comrcsb.org This suggests that the binding site for Peptide A on the RyR1 is a subset of a larger "macrosite" that is occupied by the more potent IpTxA. portlandpress.comrcsb.org
Research has further delineated the specific actions of IpTxA that are subject to competition by Peptide A. IpTxA exhibits multiple effects on RyR channels, including a high-affinity enhancement of transient channel activity at low nanomolar concentrations and the induction of prolonged subconductance states at higher concentrations. nih.gov Peptide A effectively competes with the high-affinity activating effect of IpTxA on transient channel activity and subsequent Ca2+ release. nih.gov In contrast, the prolonged substate openings induced by IpTxA are not affected by the presence of Peptide A. nih.gov This indicates that while they share a common site for initiating channel activation, the mechanism by which IpTxA stabilizes the subconductance state is distinct and not subject to competition by Peptide A.
Interestingly, while IpTxA is a potent modulator of isolated RyR channels, its effect on RyR1-mediated Ca2+ release is not observed during excitation-contraction coupling in intact muscle cells. tandfonline.com This suggests that when RyR1 is physically coupled with the DHPR, its native physiological partner, the binding site or the transduction pathway for IpTxA may be restricted or altered. nih.govtandfonline.com
The following table summarizes the comparative effects and interactions of this compound and DHPR Peptide A on ryanodine receptors.
| Feature | This compound (IpTxA) | DHPR Peptide A |
| Binding Affinity (RyR1) | Nanomolar (nM) range portlandpress.comrcsb.org | Micromolar (µM) range portlandpress.comrcsb.org |
| Functional Surface Area | ~1900 Ų portlandpress.comrcsb.org | ~800 Ų portlandpress.comrcsb.org |
| Effect on RyR Channel | Enhances transient activity and induces prolonged substates nih.gov | Induces voltage-dependent "flicker block" nih.gov |
| Interaction | Excludes Peptide A from its binding site nih.govnih.gov | Competes with the high-affinity activating effect of IpTxA nih.gov |
| Unaffected IpTxA Action | Prolonged substate openings are not altered by Peptide A nih.gov | Not applicable |
Advanced Research Methodologies and Applications of Imperatoxin a
Electrophysiological Techniques
Planar Lipid Bilayer Reconstitution for Single-Channel Analysis
The planar lipid bilayer technique is a powerful method for studying the activity of single ion channels in a controlled environment. In this approach, purified ryanodine (B192298) receptors are incorporated into an artificial lipid membrane separating two chambers, representing the cytosolic and luminal sides of the sarcoplasmic reticulum. nih.gov This allows for the direct measurement of ion flow through a single channel in response to various stimuli.
The addition of Imperatoxin A to the cytosolic (cis) side of the bilayer has been shown to induce distinct subconductance states in both skeletal (RyR1) and cardiac (RyR2) ryanodine receptor isoforms. semanticscholar.orgnih.gov This effect is concentration-dependent and reversible. semanticscholar.org Notably, IpTx a does not induce these substates when added to the luminal (trans) side, indicating a specific binding site accessible from the cytosol. semanticscholar.orgnih.gov
Researchers have meticulously characterized the properties of these IpTx a-induced substates. The chord conductance of the substate is a percentage of the full conductance and displays slight rectification. For instance, at a holding potential of -40 mV, the chord conductance is approximately 43% of the full conductance, while at +40 mV, it is about 28%. semanticscholar.org The formation of these substates is also voltage-dependent, with the rate of binding increasing at more positive holding potentials. semanticscholar.org This has led to the calculation that the IpTx a binding site is located about 23% of the way through the channel's voltage drop from the cytosolic side. semanticscholar.org
These single-channel recordings have provided invaluable insights into the gating mechanism of ryanodine receptors. The ability of IpTx a to lock the channel in a long-lasting subconductance state has been instrumental in understanding the conformational changes that the channel protein undergoes during activation. nih.gov
| Parameter | Value/Observation | Source(s) |
| Effect of IpTx a | Induces subconductance states in RyR1 and RyR2 | semanticscholar.orgnih.gov |
| Effective Side | Cytosolic (cis) | semanticscholar.orgnih.gov |
| Subconductance at -40 mV | ~43% of full conductance | semanticscholar.org |
| Subconductance at +40 mV | ~28% of full conductance | semanticscholar.org |
| Binding Site Location | ~23% of voltage drop from cytosolic side | semanticscholar.org |
Calcium Imaging in Permeabilized and Intact Cell Systems
Calcium imaging techniques, often employing fluorescent calcium indicators like Fluo-3 and Fluo-4, allow for the visualization of calcium dynamics within cells. nih.gov Studies using permeabilized muscle fibers, where the cell membrane is made permeable to allow direct access to the sarcoplasmic reticulum, have demonstrated the effects of IpTx a on localized calcium release events known as "calcium sparks." core.ac.uk
In permeabilized frog skeletal muscle fibers, the application of IpTx a induces long-duration, low-amplitude calcium release events. core.ac.uk The frequency of these events increases with the concentration of IpTx a, suggesting the involvement of a single toxin molecule activating a single Ca2+ release channel. core.ac.uk These IpTx a-induced events are distinct from the spontaneous, larger-amplitude "Ca2+ sparks" observed in the absence of the toxin. core.ac.uk
Experiments on intact cardiomyocytes have further highlighted the utility of IpTx a as a cell-penetrating peptide. nih.gov When applied externally to intact, field-stimulated mouse ventricular cardiomyocytes loaded with a calcium indicator, IpTx a crosses the plasma membrane to modulate its intracellular target, the ryanodine receptor. This results in an initial increase in the amplitude of the intracellular calcium transient, followed by a decrease to a new steady-state level. nih.gov This ability to function in intact cells makes IpTx a a valuable tool for studying excitation-contraction coupling under more physiologically relevant conditions.
Radioligand Binding Assays
[3H]Ryanodine Binding Studies for Conformational Probing
Radioligand binding assays, particularly those using tritiated ryanodine ([3H]ryanodine), are a cornerstone for studying the conformational states of ryanodine receptors. mdpi.com Ryanodine is a plant alkaloid that binds with high affinity to the open state of the RyR channel. mdpi.com Therefore, an increase in [3H]ryanodine binding is generally interpreted as an increase in the channel's open probability. nih.gov
This compound has been shown to significantly enhance the binding of [3H]ryanodine to sarcoplasmic reticulum vesicles, providing strong evidence that it activates the channel. nih.govmdpi.com This effect is dose-dependent, with a half-maximal effective concentration (EC50) reported to be around 10 nM for the native toxin. mdpi.com
Interestingly, the effect of IpTx a on [3H]ryanodine binding can vary depending on the ryanodine receptor isoform and the level of channel activation. semanticscholar.org For instance, under certain conditions, IpTx a increases [3H]ryanodine binding to skeletal SR vesicles but can decrease it for cardiac SR vesicles. semanticscholar.org However, under maximally activating conditions, IpTx a increases the dissociation constant (Kd) for [3H]ryanodine binding to both skeletal and cardiac SR vesicles, suggesting it alters the conformation of the ryanodine binding site. semanticscholar.org These findings, combined with single-channel data, suggest that IpTx a binds to a site on the RyR that is distinct from the ryanodine binding site and allosterically modulates its conformation. semanticscholar.orgnih.gov
| Parameter | Native IpTx a | Alexa-IpTx a | Source(s) |
| EC50 for [3H]ryanodine binding | 10 nM | 75 nM | mdpi.com |
Molecular Biology and Protein Engineering Approaches
Chemical Synthesis of this compound and Analogues
The ability to chemically synthesize this compound and its analogues has been a significant advancement, facilitating detailed structure-function relationship studies. The total synthesis of IpTx a was achieved, and the synthetic peptide was shown to have the same potency and affinity for ryanodine receptors as the native toxin. nih.gov This provides a renewable and modifiable source of the toxin for research purposes.
The synthesis of IpTx a analogues, where specific amino acid residues are substituted, has been crucial in identifying the key residues involved in its interaction with the ryanodine receptor. Studies have shown that both basic and acidic amino acid residues on the surface of IpTx a are important for its ability to induce the subconductance state in RyR1. nih.gov For example, the basic residues Lys19, Lys20, Lys22, Arg23, and Arg24, as well as some acidic residues, play a role in this process. nih.gov This demonstrates that the specific charge distribution on the surface of the toxin is essential for its regulatory effect on the channel.
This approach of combining chemical synthesis with functional assays allows for a detailed mapping of the interaction surfaces between this compound and the ryanodine receptor, ultimately contributing to a more complete understanding of the molecular basis of channel gating.
Recombinant Expression for Structure-Function Studies
The production of this compound (IpTxa) through recombinant expression systems, particularly in E. coli, has been a significant advancement for detailed structure-function analyses. koreascience.krresearchgate.net This method provides an alternative to the more common chemical synthesis, allowing for the generation of the toxin for immediate use after extraction from E. coli lysates. researchgate.net
Studies have demonstrated that recombinant IpTxa is identical to its synthetic counterpart in terms of high-performance liquid chromatography mobility, amino acid composition, and its specific effects on the skeletal muscle ryanodine receptor (RyR1). koreascience.kr The cDNA for IpTxa can be PCR-amplified and expressed in E. coli, followed by purification using chromatography. koreascience.krresearchgate.net This process yields a functional peptide that can be used to investigate the toxin's structure and its interaction with RyR1. koreascience.kr For instance, activity tests have confirmed that recombinant imperacalcin, a related calcin peptide, induces voltage- and concentration-dependent subconductance states in skeletal RyRs, mirroring the effects of both synthetic and native imperacalcin. researchgate.net This confirms that recombinant expression is a reliable method for producing functionally active calcins for research purposes. researchgate.net
Mutagenesis Strategies to Elucidate Functional Residues
Site-directed mutagenesis has been a pivotal technique in identifying the specific amino acid residues of this compound that are crucial for its function. koreascience.kr By systematically substituting specific amino acids with alanine (B10760859), researchers have been able to map the functional surface of the toxin and understand the molecular basis for its high-affinity activation of the ryanodine receptor (RyR1). koreascience.krrcsb.org
These mutagenesis studies have revealed that a significant portion of the IpTxa molecule is involved in the activation of RyR1. rcsb.org The functional surface of IpTxa is extensive, estimated to be approximately 1900 Ų, and is composed of several essential residues. rcsb.org Key findings from these studies include:
Essential Basic Residues: Mutations of certain basic amino acids, such as Lysine¹⁹ (Lys¹⁹), Arginine²³ (Arg²³), and Arginine³³ (Arg³³), have been shown to dramatically reduce the toxin's ability to activate RyRs. koreascience.kr Other important basic residues include Lysine⁸ (Lys⁸), Arginine⁹ (Arg⁹), Lysine¹¹ (Lys¹¹), Lysine²⁰ (Lys²⁰), Lysine²² (Lys²²), Arginine²⁴ (Arg²⁴), Lysine³⁰ (Lys³⁰), and Arginine³¹ (Arg³¹). rcsb.orgresearchgate.net
Role of Lysine⁸: The substitution of Lys⁸ with alanine results in a predominant subconductance state, indicating that this residue plays a significant role in regulating the gating mode of RyR1. koreascience.kr
Other Important Residues: Alanine-scanning has also identified other important residues such as Leucine⁷ (Leu⁷), Histidine⁶ (His⁶), Glycine²⁵ (Gly²⁵), Threonine²⁶ (Thr²⁶), and Asparagine²⁷ (Asn²⁷). rcsb.org Some acidic residues like Glutamic acid²⁹ (Glu²⁹), Aspartic acid¹³ (Asp¹³), and Aspartic acid² (Asp²) are also involved in generating the substate. researchgate.net
These findings collectively suggest that the specific distribution of charges on the surface of IpTxa is essential for regulating the channel gating of RyR1. researchgate.net
| Residue | Substitution | Effect on RyR1 Activation | Reference |
| Lys¹⁹ | Alanine | Dramatically reduced | koreascience.kr |
| Arg²³ | Alanine | Dramatically reduced | koreascience.kr |
| Arg³³ | Alanine | Dramatically reduced | koreascience.kr |
| Lys⁸ | Alanine | Predominant subconductance state | koreascience.kr |
| Leu⁷ | Alanine | Essential for function | rcsb.org |
| Lys²² | Alanine | Essential for function | rcsb.org |
| Arg²⁴ | Alanine | Essential for function | rcsb.org |
| Arg³¹ | Alanine | Essential for function | rcsb.org |
This compound as a Fluorescent Probe
Preparation of Thiolated and Fluorescent Derivatives
To investigate the cell-penetrating capabilities of this compound (IpTxa) and to visualize its interaction with its intracellular target, the ryanodine receptor (RyR), researchers have successfully prepared thiolated and fluorescent derivatives of the toxin. mdpi.comnih.govnih.gov This involves chemically modifying the IpTxa molecule to attach a fluorescent probe. mdpi.comnih.gov
A common method involves creating a thiolated derivative of IpTxa, which can then be labeled with a fluorophore such as Alexa-546. mdpi.com The resulting fluorescent IpTxa derivatives have been shown to retain a high affinity for RyRs and remain biologically active, albeit with a slightly reduced potency (5- to 10-fold less active) compared to the native toxin. mdpi.comnih.gov For example, the half-maximal effective concentration (EC₅₀) for native IpTxa is 10 nM, while for Alexa-IpTxa it is 75 nM, indicating that the modified toxin still effectively activates RyRs. mdpi.com The preservation of the native structure and activity makes these fluorescent derivatives valuable tools for studying the structure and dynamics of RyRs. mdpi.comnih.gov
Applications in Investigating Toxin Translocation and Target Environment
The development of fluorescently labeled this compound (IpTxa) has opened new avenues for investigating the toxin's ability to cross cell membranes and to probe the molecular environment of its intracellular target, the ryanodine receptor (RyR). mdpi.comnih.gov Confocal microscopy studies using these fluorescent derivatives have provided direct evidence of IpTxa's translocation across the plasma membrane of intact cardiomyocytes. mdpi.com
Once inside the cell, the fluorescent IpTxa serves as a site-specific probe for RyRs, allowing researchers to study the toxin's interaction with the channel in its native cellular environment. nih.gov By observing the localization of the fluorescent signal, scientists can gain insights into the distribution and dynamics of RyRs within the cell. mdpi.com Furthermore, the ability of IpTxa to carry a fluorescent cargo across the cell membrane highlights its potential as a vehicle for delivering other membrane-impermeable molecules to intracellular targets. mdpi.comnih.gov This cell-penetrating property is attributed to a cluster of positively charged basic residues on one side of the molecule, which is thought to interact with the phospholipids (B1166683) of the cell membrane. mdpi.comnih.gov
Contributions to Excitation-Contraction Coupling Research
Investigating Molecular Events in Muscle Physiology
This compound (IpTxa) has proven to be an invaluable tool for dissecting the intricate molecular events underlying excitation-contraction (E-C) coupling in muscle cells. mdpi.comnih.gov E-C coupling is the process by which an electrical stimulus (excitation) is converted into a mechanical response (contraction). frontiersin.org A key player in this process is the ryanodine receptor (RyR), a calcium release channel located in the sarcoplasmic reticulum. nih.gov
IpTxa reversibly activates RyRs, making it a more versatile probe than the plant alkaloid ryanodine, which binds irreversibly and has complex concentration-dependent effects. nih.gov By using IpTxa, researchers can induce and study transient changes in intracellular calcium levels, which are central to muscle contraction. mdpi.com For example, studies on permeabilized frog skeletal muscle fibers have shown that IpTxa induces long-duration, low-amplitude calcium release events, distinct from the spontaneous "Ca²⁺ sparks." nih.govcore.ac.uk These IpTxa-induced events are thought to be caused by the opening of a single Ca²⁺ release channel. nih.govcore.ac.uk
Furthermore, IpTxa has been used to investigate the functional roles of different RyR isoforms. nih.gov In neonatal skeletal muscles that express both RyR1 and RyR3 isoforms, IpTxa was found to significantly increase the amplitude and rate of calcium release only in myotubes containing both isoforms, suggesting that RyR3 can amplify the calcium signal initiated by RyR1. nih.gov The ability of IpTxa to specifically modulate RyR activity without affecting other channels provides a powerful means to isolate and study the role of RyRs in the complex cascade of events that lead to muscle contraction. nih.gov
Dissecting RyR Isoform Contributions to Intracellular Calcium Dynamics
This compound (IpTxa) serves as a critical tool for differentiating the functional roles of various ryanodine receptor (RyR) isoforms in intracellular calcium (Ca²⁺) dynamics. The human genome encodes three distinct RyR isoforms—RyR1, RyR2, and RyR3—which are expressed in various tissues. nih.gov RyR1 is the predominant isoform in skeletal muscle, while RyR2 is most abundant in cardiac muscle. nih.gov Neonatal mammalian skeletal muscles are unique in that they express both RyR1 and RyR3 isoforms, whereas most adult skeletal muscles only contain RyR1. nih.gov This differential expression provides a natural model to explore the specific contributions of each isoform to Ca²⁺ signaling.
Research utilizing myotubes from wild-type mice (expressing both RyR1 and RyR3) and RyR3-knockout mice (expressing only RyR1) has demonstrated the utility of IpTxa in elucidating isoform-specific functions. nih.gov Studies have shown that IpTxa significantly increases the binding of [³H]ryanodine to both RyR1 and RyR3, indicating an interaction with both isoforms. nih.gov Furthermore, IpTxa modifies the gating and conductance of single RyR1 and RyR3 channels when they are reconstituted into lipid bilayers. nih.gov
A key finding from these studies is that RyR3, when present, can amplify the Ca²⁺ release signal initiated by RyR1, potentially through a calcium-induced calcium release mechanism. nih.gov In neonatal muscle cells containing both isoforms, IpTxa enhances Ca²⁺ release, highlighting the functional role of RyR3. nih.gov Interestingly, when RyR3-deficient myotubes are subjected to voltage-clamping, the effect of IpTxa is not detected, suggesting that the dihydropyridine (B1217469) receptor's control over RyR1 masks the toxin's influence in this experimental setup. nih.gov These findings underscore the capability of IpTxa to act as a potent agonist for multiple RyR isoforms, allowing researchers to dissect their individual and cooperative roles in Ca²⁺ handling within developing and adult tissues. The binding site for calcins, the family of peptides to which IpTxa belongs, is fully conserved among the three RyR isoforms. nih.gov
The table below summarizes the differential expression of RyR isoforms in muscle tissues, which is fundamental to studies using this compound to dissect their specific functions.
| RyR Isoform | Primary Tissue Location | Key Role in Ca²⁺ Dynamics |
| RyR1 | Adult Skeletal Muscle | Essential for excitation-contraction coupling. nih.gov |
| RyR2 | Cardiac Muscle | Central to cardiac muscle excitation-contraction coupling. nih.gov |
| RyR3 | Neonatal Skeletal Muscle (co-expressed with RyR1) | Amplifies Ca²⁺ release signal initiated by RyR1. nih.gov |
This compound as a Research Tool in Channelopathy Studies
Channelopathies are diseases caused by the dysfunction of ion channels, which can stem from genetic mutations. mdpi.com this compound's specific interaction with ryanodine receptors makes it an invaluable tool for investigating channelopathies related to dysfunctional Ca²⁺ handling.
Probing Dysfunctional Calcium Handling in Cellular Models
IpTxa is particularly useful for studying conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT), a channelopathy linked to mutations in the cardiac ryanodine receptor gene (hRyR2). pnas.org In many channelopathies, pre-existing Ca²⁺ handling dysfunction is augmented by physical or emotional stress, leading to acute, life-threatening events. mdpi.com
In a research setting, IpTxa can be used to mimic the hyperactive state of RyR channels seen in some of these diseases. mdpi.com By applying low to moderate concentrations of IpTxa, researchers can rapidly and reversibly induce RyR hyperactivity. mdpi.com This allows for the real-time observation of acute changes in intracellular Ca²⁺ and the subsequent compensatory mechanisms that cells employ to manage the calcium overload. mdpi.com This approach is advantageous over some animal models where compensatory Ca²⁺ removal mechanisms might obscure the phenotype of the mutant RyR. mdpi.com Therefore, IpTxa provides a controlled method to probe the molecular events underlying dysfunctional Ca²⁺ signaling in various cellular models of channelopathies. mdpi.com
Potential as a Carrier Molecule for Intracellular Delivery in Research Contexts
A significant challenge in studying intracellular targets like the RyR is the delivery of probes or therapeutic molecules across the cell membrane. mdpi.com Unlike many other toxins that target channels on the cell surface, IpTxa possesses the remarkable ability to permeate the external membrane of intact cells, such as cardiomyocytes, to reach its intracellular target. mdpi.commdpi.com
This cell-penetrating capability makes IpTxa an excellent candidate for use as a carrier molecule in research. mdpi.com It has been demonstrated that IpTxa can transport non-permeable cargo across the plasma membrane. mdpi.com This suggests the potential for developing conjugates where IpTxa carries specific channel-modifying drugs or fluorescent probes directly to the ryanodine receptors. mdpi.com For instance, fluorescently labeled IpTxa derivatives have been created that retain biological activity and high binding affinity for RyRs, serving as site-specific probes to study the molecular environment of the channel within an intact cell. mdpi.com This application opens up novel avenues for investigating RyR channelopathies and for the targeted delivery of research compounds to their intracellular site of action. mdpi.comijbs.com
The following table details the research applications of this compound in studying channelopathies.
| Application Area | Specific Use of this compound | Research Benefit |
| Modeling Channelopathies | Induces reversible RyR hyperactivity in cellular models. mdpi.com | Allows for real-time study of acute dysfunctional Ca²⁺ handling and compensatory responses. mdpi.com |
| Intracellular Probing | Fluorescently-labeled IpTxa acts as a site-specific probe. mdpi.com | Provides information on the molecular environment of the RyR within intact cells. mdpi.com |
| Molecular Transport | Acts as a carrier for non-permeable molecules across the cell membrane. mdpi.commdpi.com | Enables targeted delivery of research compounds specifically to intracellular RyRs. mdpi.com |
Future Directions in Imperatoxin a Research
Elucidation of Atomic-Level Binding Mechanisms
A primary focus of future research is to delineate the precise atomic-level interactions between Imperatoxin A and ryanodine (B192298) receptors. While significant progress has been made in identifying the binding site, a higher resolution understanding is necessary.
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing that IpTxA binds to the cytoplasmic portion of the skeletal muscle RyR (RyR1), specifically between the clamp and handle domains, approximately 11 nm away from the transmembrane pore. researchgate.net This binding event induces conformational changes that lead to the opening of the channel pore. nih.gov Further cryo-EM studies have shown that IpTxA enters the vestibule of the RyR and binds to a site deep within the cytosolic cap, adjacent to the transmembrane region. nih.gov
To achieve a more granular understanding, future studies will likely employ advanced cryo-EM techniques and computational modeling. These approaches will be crucial for visualizing the specific amino acid residues of both IpTxA and the RyR that are involved in the binding interface. Alanine-scanning mutagenesis studies have already identified several key residues on IpTxA essential for its activity, including Leu7, Lys22, Arg23, Arg24, Arg31, and Arg33. rcsb.orgnih.gov Complementary mutagenesis of the RyR, guided by high-resolution structural data, will be necessary to map the complete interaction surface. This detailed molecular picture will not only clarify the mechanism of IpTxA-induced channel activation but also provide a structural basis for the toxin's isoform specificity, as it affects RyR1 and RyR3 more potently than RyR2. wikipedia.orgcore.ac.uk
Investigation of this compound's Influence on RyR Cooperativity
Another critical avenue of research is to understand how this compound influences the cooperative gating of the tetrameric RyR channel. The binding of ligands to one subunit of a multi-subunit channel can affect the function of the other subunits, a phenomenon known as cooperativity.
Studies have shown that IpTxA can interact cooperatively with other RyR modulators. For instance, the plant alkaloid ryanodine, which binds within the channel pore, has its binding affinity increased in the presence of IpTxA. rupress.orgnih.gov This suggests an allosteric communication between the external IpTxA binding site and the internal ryanodine binding site.
Future investigations will need to explore the nature of this cooperativity in more detail. This could involve single-channel recordings of RyR activity in the presence of varying concentrations of IpTxA and other ligands to dissect the kinetic and thermodynamic basis of these interactions. Furthermore, structural studies of the RyR in the presence of both IpTxA and other modulators could reveal the conformational changes that underlie this cooperative behavior. Understanding how IpTxA influences the interplay between different regulatory sites on the RyR will provide deeper insights into the complex allosteric regulation of this massive ion channel.
It has been observed that IpTxA shares structural and functional homology with a segment of the dihydropyridine (B1217469) receptor (DHPR) II-III loop, known as Peptide A, which is involved in the physiological activation of RyR1. rcsb.orgnih.gov Research indicates that IpTxA and Peptide A may compete for a common binding site, suggesting that IpTxA mimics an endogenous activation pathway. nih.govresearchgate.net However, other evidence points to independent actions, as peptide A does not alter the prolonged substate openings induced by the toxin. nih.gov Resolving the intricacies of this interaction is a key future goal.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Imperatoxin A, and how do they influence its biochemical activity?
- Methodological Answer : To determine structural features, employ techniques like X-ray crystallography or cryo-EM for high-resolution 3D modeling . Pair this with nuclear magnetic resonance (NMR) spectroscopy to analyze dynamic interactions in solution. Compare results with existing toxin families (e.g., scorpion venom peptides) to infer functional domains. Validate via mutagenesis studies targeting suspected active sites .
Q. How can researchers reliably isolate and purify this compound from natural sources?
- Methodological Answer : Use affinity chromatography with immobilized target receptors (e.g., ryanodine receptors) for selective binding . Optimize purification via HPLC with reverse-phase columns, monitoring purity via SDS-PAGE and mass spectrometry. Document yield and purity metrics to ensure reproducibility across labs .
Q. What in vitro assays are most suitable for assessing this compound's modulation of calcium channels?
- Methodological Answer : Employ patch-clamp electrophysiology to measure ion flux in HEK293 cells expressing recombinant ryanodine receptors . Complement with fluorescence-based calcium imaging (e.g., Fluo-4 dye) for high-throughput screening. Include positive/negative controls (e.g., caffeine for receptor activation) to validate assay specificity .
Advanced Research Questions
Q. How should experimental designs account for this compound's dual agonistic/antagonistic effects under varying physiological conditions?
- Methodological Answer : Use a factorial design to test dose-response relationships across pH, temperature, and co-factor concentrations (e.g., Mg²⁺ levels). Apply statistical models (ANOVA with post-hoc tests) to identify interaction effects . Replicate findings in ex vivo muscle tissue preparations to contextualize in vitro results .
Q. What strategies resolve contradictions in published data on this compound's receptor specificity?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify methodological disparities (e.g., receptor isoform variants, assay conditions) . Perform head-to-head experiments under standardized protocols, reporting raw data and effect sizes. Use meta-analysis to quantify heterogeneity and propose consensus mechanisms .
Q. How can researchers optimize in vivo models to study this compound's systemic effects without confounding variables?
- Methodological Answer : Utilize conditional knockout models (e.g., muscle-specific ryanodine receptor deletions) to isolate target pathways. Monitor pharmacokinetics via LC-MS/MS to correlate dosing with tissue distribution. Apply blinded, randomized treatment assignments and sham controls to minimize bias .
Q. What computational approaches predict this compound's off-target interactions in complex biological systems?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to explore binding kinetics. Validate predictions via SPR (surface plasmon resonance) for affinity measurements. Cross-reference with toxicogenomics databases (e.g., ToxCast) to prioritize high-risk off-targets .
Methodological Considerations for Data Reporting
- Reproducibility : Document all experimental parameters (e.g., buffer composition, equipment calibration) in supplementary materials .
- Statistical Rigor : Predefine sample sizes using power analysis (α=0.05, β=0.2) and report confidence intervals for key findings .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
